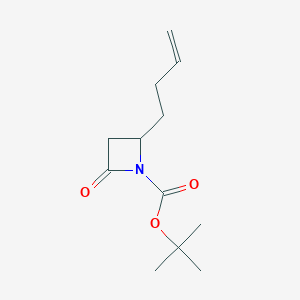
(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from readily available phenyl ethanone derivatives. For instance, Puthran et al. (2019) described the synthesis of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique, which could offer insights into similar synthetic routes for the compound (Puthran et al., 2019).
Molecular Structure Analysis
Structural characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectral data play a crucial role in establishing the molecular structure of synthesized compounds. The study by Puthran et al. (2019) showcases how these techniques can confirm the structure of complex molecules, indicating a similar approach can be employed to analyze "(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride" (Puthran et al., 2019).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
- The in vivo metabolism of phenethylamine derivatives, closely related to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, has been studied in rats. These studies help in understanding the pharmacokinetics and metabolic pathways of similar compounds (Kanamori et al., 2002).
Synthesis and Antimicrobial Activity
- Novel Schiff bases using derivatives that include 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized, indicating a method for producing compounds with potential antimicrobial properties (Puthran et al., 2019).
Organometallic Chemistry
- Research involving the activation of compounds like 1-(4-methoxyphenyl)-2-propyn-1-ol, which shares a structural similarity with (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, can provide insights into the development of new organometallic compounds with potential applications in catalysis and materials science (Bustelo et al., 2007).
Nucleoside Analog Synthesis
- Studies on nucleoside analogs related to 5-fluorocytosine, involving compounds such as 4-amino-5-fluoro-2-methoxypyridine, are crucial for developing new therapeutic agents, particularly in the field of antiviral and anticancer drugs (Nesnow & Heidelberger, 1975).
Enantioselective Metabolism Studies
- Understanding the enantioselective metabolism of endocrine disruptors, which often involves compounds with similar structures to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, is crucial for assessing their environmental impact and potential health risks (Hu & Kupfer, 2002).
Mecanismo De Acción
Studies suggest that “(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” may act as an inhibitor for certain enzymes, such as phospholipase A2 (PLA2). PLA2 plays a role in various biological processes, including inflammation and pain perception. Inhibiting PLA2 activity could potentially offer therapeutic benefits in conditions like arthritis and chronic pain. Some research indicates that this compound may exhibit antimicrobial activity against certain bacterial and fungal strains. It may also interact with specific neurotransmitter systems in the brain.
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBVSZPLTNLKTL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)
